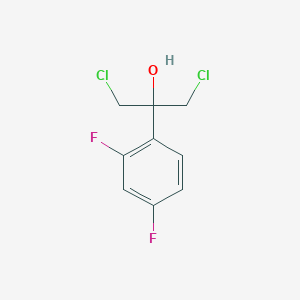
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol is a chemical compound with the molecular formula C9H8Cl2F2O It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a hydroxyl group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol typically involves the reaction of 2,4-difluorobenzene with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) to introduce chlorine atoms into the aromatic ring, followed by the addition of a propanol derivative to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove chlorine or fluorine atoms.
Substitution: Chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or defluorinated derivatives.
Substitution: Formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-2-(2,4-difluorophenyl)-2-propanone: Similar structure but with a ketone group instead of a hydroxyl group.
1,3-Dichloro-2-(2,4-difluorophenyl)-2-propane: Lacks the hydroxyl group, making it less reactive in certain reactions.
2,4-Difluorobenzene: The parent compound without the propanol backbone.
Uniqueness
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol is unique due to the combination of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyl group also allows for additional functionalization and derivatization, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H8Cl2F2O |
|---|---|
Molekulargewicht |
241.06 g/mol |
IUPAC-Name |
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H8Cl2F2O/c10-4-9(14,5-11)7-2-1-6(12)3-8(7)13/h1-3,14H,4-5H2 |
InChI-Schlüssel |
NRCNSTHCKMDNIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C(CCl)(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


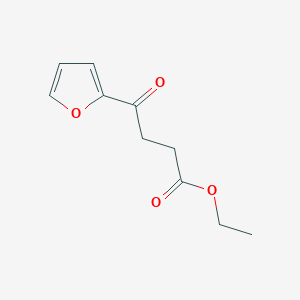
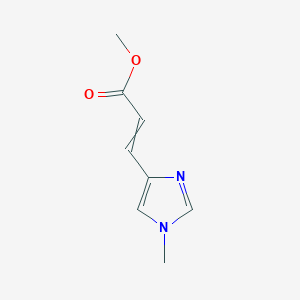
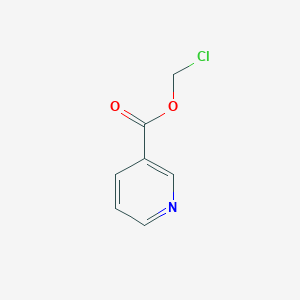
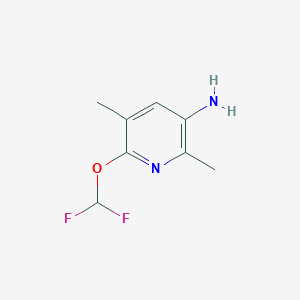

![4-oxo-4H-benzo[d][1,2,3]triazin-3-yl acetate](/img/structure/B8473598.png)
![ethyl 3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate](/img/structure/B8473605.png)
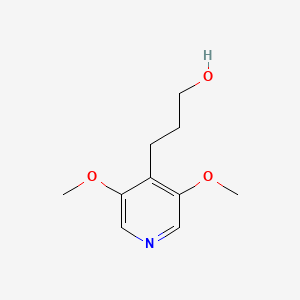
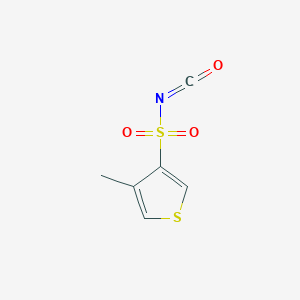
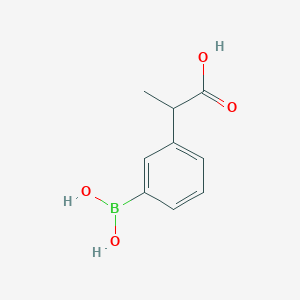
![5-(((Benzyloxy)carbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B8473621.png)
![7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine](/img/structure/B8473632.png)
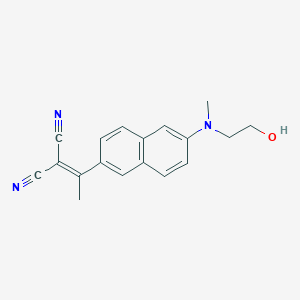
![1,2,6,7-tetrahydro-3H,5H-benzo[ij]-quinolizine-3,5-dione](/img/structure/B8473640.png)
